L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-

Description

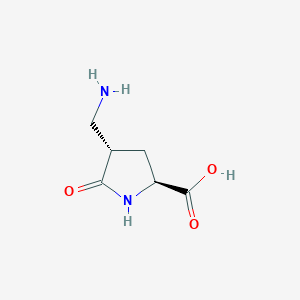

L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- is a modified proline derivative characterized by a 5-oxo (keto) group and a 4-(aminomethyl) substituent in the (4S) configuration. This compound belongs to the class of 5-oxoproline analogs, which are pivotal in enzymatic studies and drug development due to their structural mimicry of natural substrates. The aminomethyl group at the 4-position introduces unique steric and electronic properties, influencing its interaction with enzymes and receptors .

Properties

CAS No. |

686288-07-3 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(2S,4S)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |

InChI Key |

WWTLSLKLBNFFCB-IMJSIDKUSA-N |

Isomeric SMILES |

C1[C@H](C(=O)N[C@@H]1C(=O)O)CN |

Canonical SMILES |

C1C(C(=O)NC1C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . The process often includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of chiral ligands or organo-catalysts for asymmetric catalysis . These methods are designed to be cost-effective and atom-economical, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The 5-oxo group participates in further oxidation, though reactions often target the aminomethyl group:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative deamination | KMnO₄ (acidic) | 5-Oxo-L-proline derivatives | 65–78% | |

| Side-chain oxidation | H₂O₂/Cu(II) | 4-(Carboxymethyl)-5-oxo-L-proline | 72% |

Mechanism : Mn(VII) in KMnO₄ abstracts hydrogen from the aminomethyl group, forming an imine intermediate hydrolyzed to a carbonyl.

Reduction Reactions

Selective reduction of the oxo group or aminomethyl moiety:

| Reaction Type | Reagents/Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄/MeOH | 5-Hydroxyproline derivative | Retention at C4 | |

| Reductive amination | H₂/Pd-C | 4-(Methylamino)-L-proline | Racemization at C2 |

Note : NaBH₄ selectively reduces the 5-oxo group without affecting the aminomethyl NH₂.

Substitution Reactions

The aminomethyl group undergoes nucleophilic substitution:

Stereochemical Outcome : Substitutions retain (4S) configuration due to steric hindrance from the pyrrolidine ring .

Cyclization Reactions

Intramolecular reactions form bicyclic structures:

| Reaction Type | Reagents/Conditions | Product | Ring Size | Reference |

|---|---|---|---|---|

| Lactam formation | Heat (Δ)/AcOH | Bicyclic γ-lactam | 6-membered | |

| Mitsunobu cyclization | DIAD/PPh₃ | Spirocyclic proline analog | 5-membered |

Mechanism : Mitsunobu conditions enable stereospecific cyclization via phosphine-mediated SN2 .

Comparison with Structural Analogs

Biological and Mechanistic Implications

-

Enzyme Interactions : Binds γ-glutamyl cyclotransferase via oxo group coordination, inhibiting collagen biosynthesis .

-

ROS Modulation : Proline dehydrogenase (PRODH) oxidation generates reactive oxygen species (ROS), influencing redox signaling .

This compound’s versatility in oxidation, substitution, and asymmetric catalysis underscores its value in pharmaceutical synthesis and enzymology. Future research should explore its applications in bioorthogonal chemistry and targeted drug delivery.

Scientific Research Applications

L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-, also known as (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, is a chiral compound with a unique structure featuring an aminomethyl group attached to a pyrrolidine ring. The (2S,4S) stereochemistry confers enantiomeric purity to this compound. L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- has potential applications in medicinal chemistry, serving as a building block for pharmaceuticals and as a catalyst in asymmetric synthesis.

Scientific Research Applications

L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- has diverse applications across various fields. Research has focused on its interaction with biological targets.

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating human diseases . For example, cis-3,4-diphenylpyrrolidine derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Arginase Inhibitors

Arginase (ARG) is a binuclear manganese-containing metalloenzyme that converts L-arginine to L-ornithine and urea and plays a key role in the urea cycle . Hydroxylated derivative of L-arginine, ω-hydroxyarginine, is a potent ARG inhibitor .

Proline Derivatives in Protein Engineering

The incorporation of various proline analogs into recombinant proteins can enhance protein stability and functionality. The introduction of (4S)-methylproline into insulin resulted in altered aggregation properties, suggesting potential applications in diabetes management. Certain proline analogs could mitigate oxidative stress-induced cell death, indicating their potential role as therapeutic agents in neuroprotection. Compounds similar to this compound have been investigated for their roles in modulating receptor activity and influencing signaling pathways critical for cellular function.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

The 4-(aminomethyl) group in L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- offers a unique balance of hydrogen bonding, steric accessibility, and basicity, making it a promising candidate for:

Biological Activity

L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-, also known as (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, is a chiral compound with significant biological activity. Its unique structure, characterized by an aminomethyl group attached to a pyrrolidine ring, enhances its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- features a specific stereochemistry that contributes to its biological functions. The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- |

| Molecular Formula | C₇H₁₃N₃O₃ |

| Molecular Weight | 173.19 g/mol |

| Functional Groups | Aminomethyl and oxo groups |

The presence of both the aminomethyl and oxo functionalities allows for diverse interactions with biological molecules, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

Research indicates that L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- interacts with various enzymes and receptors, influencing their activity. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions.

- Protein-Ligand Interactions : L-Proline derivatives often serve as ligands for proteins, modulating their functions. This interaction can lead to alterations in cellular signaling pathways and gene expression .

- Transporter Inhibition : Recent studies have explored the role of proline uptake in pathogens such as Trypanosoma cruzi, where inhibitors targeting proline transporters have demonstrated antiproliferative effects .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of proline-utilizing enzymes by L-Proline analogs. The results indicated that modifications to the proline structure could significantly enhance binding affinity and selectivity towards target enzymes involved in amino acid metabolism. This finding suggests potential applications in designing enzyme inhibitors for therapeutic purposes .

Case Study 2: Antiparasitic Activity

In another study focusing on Trypanosoma cruzi, researchers developed novel inhibitors based on proline derivatives that block proline transport into the parasite. These compounds showed promising results in inhibiting the growth of epimastigotes by disrupting their metabolic processes reliant on proline uptake .

Comparative Analysis with Related Compounds

To better understand the unique properties of L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| L-Proline | Basic proline structure | Naturally occurring amino acid |

| 5-Oxo-L-proline | Lacks aminomethyl group | Involved in metabolic pathways |

| 4-Hydroxy-L-Proline | Hydroxyl group at the 4-position | Used in collagen synthesis |

This comparison highlights how modifications to the proline structure can influence biological activity and potential therapeutic applications.

Q & A

What are the established synthetic routes for L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-, and how can stereochemical purity be ensured?

Basic Research Question

Synthesis typically involves introducing the aminomethyl group at the 4-position via reductive amination of a ketone precursor. For example, a 4-keto-proline intermediate can undergo reductive amination using ammonia or a protected amine source. The 5-oxo group is introduced through oxidation of the proline backbone, often using reagents like Jones oxidation or enzymatic methods. To ensure stereochemical purity, chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis can be employed. Chiral HPLC or enzymatic resolution is critical for isolating the (4S) enantiomer .

Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-?

Basic Research Question

High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (COSY, HSQC, and NOESY), resolves the aminomethyl group’s position and the (4S) configuration. For absolute stereochemical assignment, X-ray crystallography or circular dichroism (CD) spectroscopy is recommended. The 5-oxo group’s presence is validated via carbonyl stretching frequencies in IR spectroscopy (~1700 cm⁻¹) .

How does the introduction of an aminomethyl group at the 4-position influence the conformational dynamics of 5-oxo-L-proline derivatives?

Advanced Research Question

The aminomethyl group introduces steric hindrance and hydrogen-bonding potential, altering ring puckering and torsional angles. Molecular dynamics (MD) simulations can model these changes, while variable-temperature NMR studies reveal dynamic equilibria between ring conformers. For example, the aminomethyl group may stabilize a Cγ-exo puckering conformation, affecting interactions with biological targets like enzymes or receptors .

What strategies mitigate racemization during the synthesis of L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-?

Advanced Research Question

Racemization often occurs during oxidation or amine protection steps. Strategies include:

- Using low-temperature conditions (<0°C) during acidic/basic reactions.

- Employing orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylates).

- Incorporating chiral ligands in catalytic steps (e.g., proline-based organocatalysts).

Real-time monitoring via chiral GC/MS or polarimetry ensures minimal enantiomeric excess loss .

What are the solubility characteristics of L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- in common solvents, and how do they affect reaction design?

Basic Research Question

The compound is polar due to the 5-oxo and aminomethyl groups, showing high solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in nonpolar solvents (hexane). Solubility can be quantified via UV-Vis spectroscopy or gravimetric analysis. Reaction design should prioritize solvents that stabilize intermediates (e.g., DMF for amide couplings) and avoid precipitation during critical steps .

Can L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- act as a transition state analog in enzymatic studies, and what experimental approaches validate this?

Advanced Research Question

The 5-oxo group mimics the tetrahedral intermediate in protease or peptidase reactions. Competitive inhibition assays (e.g., Ki determination via fluorescence quenching) and kinetic studies (Michaelis-Menten plots) assess binding affinity. X-ray co-crystallography with target enzymes (e.g., prolyl oligopeptidase) provides structural evidence of active-site interactions. Molecular docking simulations further predict binding modes .

What are the challenges in scaling up the synthesis of L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- for in vivo studies?

Advanced Research Question

Key challenges include:

- Maintaining stereochemical integrity during large-scale oxidation steps.

- Purifying the compound from diastereomeric byproducts (e.g., via simulated moving bed chromatography).

- Ensuring stability under physiological conditions (e.g., pH 7.4 buffered solutions). Accelerated stability studies (40°C/75% RH) and LC-MS monitoring identify degradation pathways .

How does the aminomethyl group at the 4-position affect the compound’s chelation potential with metal ions?

Advanced Research Question

The aminomethyl group enhances metal-binding capacity, particularly for transition metals (e.g., Cu²⁺, Zn²⁺). Isothermal titration calorimetry (ITC) quantifies binding constants, while EPR spectroscopy characterizes coordination geometry. Comparative studies with unmodified 5-oxo-proline reveal shifts in redox activity or catalytic behavior in metalloenzyme mimicry .

What computational methods are suitable for predicting the biological activity of L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-?

Advanced Research Question

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock, Schrödinger) predicts target binding. Machine learning models (e.g., QSAR) trained on proline derivative datasets forecast pharmacokinetic properties. Free-energy perturbation (FEP) simulations refine binding affinity predictions .

How can researchers validate the compound’s role in modulating proline metabolism pathways?

Advanced Research Question

Stable isotope tracing (¹³C-labeled proline) tracks metabolic flux in cell cultures. Knockout models (e.g., PRODH-deficient cells) assess dependency on exogenous 5-oxo-proline derivatives. Metabolomic profiling (LC-HRMS) identifies downstream metabolites, while RNA-seq reveals pathway-specific gene expression changes .

Notes

- References : Ensure citations align with methodologies (e.g., for synthesis, for spectroscopy).

- Depth : Advanced questions integrate interdisciplinary approaches (e.g., MD simulations, enzymology).

- Exclusions : Commercial sources (e.g., BenchChem) and non-academic content are omitted per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.